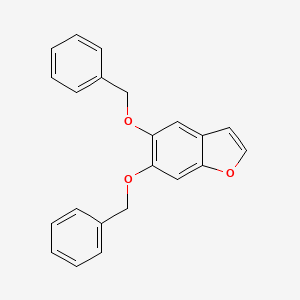

5,6-bis(benzyloxy)-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step chemical reactions, starting from simple precursors like p-cresol and glyoxal to form more complex structures such as dihydrobenzofuro[2,3-b]benzofuran derivatives. Knoevenagel polycondensation, a key reaction step, is frequently used, leading to high-yield production of main-chain polymers with good thermal properties (Namazi, Assadpour, Pourabbas, & Entezami, 2001).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 5,6-bis(benzyloxy)-1-benzofuran, is characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, X-ray analysis of related compounds has shown symmetrical structures and detailed electron distribution, which are crucial for understanding the reactivity and properties of these molecules (Akiba et al., 2005).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions include Knoevenagel condensation, Diels-Alder reactions, and nucleophilic substitutions, leading to a diverse range of products with potential applications in polymer science, materials engineering, and pharmaceuticals. The reactivity of these compounds is often studied using theoretical calculations and experimental data to understand the underlying mechanisms and optimize the synthesis processes (Sanad, Ahmed, Mekky, & Abdallah, 2021).

Physical Properties Analysis

The physical properties of 5,6-bis(benzyloxy)-1-benzofuran, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are determined by the molecular structure and the nature of substituents on the benzofuran core. Studies have shown that the introduction of alkyl or aryl groups can significantly affect these properties, leading to materials with tailored characteristics for specific applications (Goker, Hizalan, Udum, & Toppare, 2014).

Chemical Properties Analysis

The chemical properties of 5,6-bis(benzyloxy)-1-benzofuran, including reactivity, stability, and redox behavior, are influenced by its electronic structure and the presence of functional groups. These properties are pivotal for its use in organic synthesis, materials science, and potentially as intermediates in pharmaceuticals. The redox properties, in particular, have been explored in the context of developing new materials with desirable electronic and photonic characteristics (Bryce, Fleckenstein, & Hünig, 1990).

Scientific Research Applications

Solvent Selection and Material Properties

A study by Walker et al. (2011) investigated the solubilities of specific organic compounds, including those related to benzofuran derivatives, to optimize solvent selection for molecular bulk heterojunction systems. This research aimed at improving power conversion efficiencies in organic photovoltaics, showcasing the relevance of benzofuran derivatives in renewable energy applications (Walker et al., 2011).

Synthesis of Novel Compounds with Biological Activities

Research by Mekky and Sanad (2020) focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. This study highlights the potential of benzofuran derivatives in developing new antimicrobial agents with specific efficacy against resistant bacterial strains (Mekky & Sanad, 2020).

Catalytic Applications and Mechanistic Insights

A publication by Imamoto et al. (2012) presented the synthesis of rigid P-chiral phosphine ligands, including derivatives related to benzofurans, for use in rhodium-catalyzed asymmetric hydrogenation of alkenes. The study contributes to the understanding of reaction pathways and enantioselection mechanisms, indicating the role of benzofuran derivatives in facilitating precise catalytic reactions (Imamoto et al., 2012).

Electrochemical and Optical Properties

Goker et al. (2014) explored the electrochemical and optical properties of benzooxadiazole-containing polymers, with derivatives including 5,6-bis(octyloxy)-2,1,3-benzoxadiazole. The study addresses the potential of these compounds in electrochromic devices, emphasizing the impact of structural variations on electronic properties (Goker et al., 2014).

Material Synthesis and Polymer Science

Namazi et al. (2001) conducted research on the polycondensation of bis(cyanoacetate) with derivatives of benzofuran, leading to the synthesis of donor-acceptor polymers. This work underscores the versatility of benzofuran derivatives in polymer science, particularly in creating materials with unique electronic and structural properties (Namazi et al., 2001).

properties

IUPAC Name |

5,6-bis(phenylmethoxy)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O3/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAHPSGUIRICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CO3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Bis(phenylmethoxy)-1-benzofuran | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)